molecular formula C15H22N2O3 B12446989 N-cyclohexyl-N'-(furan-2-ylmethyl)butanediamide

N-cyclohexyl-N'-(furan-2-ylmethyl)butanediamide

Cat. No.: B12446989
M. Wt: 278.35 g/mol
InChI Key: CQWOLWORZXVNQH-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide is an organic compound that features a cyclohexyl group and a furan ring connected through a butanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with furan-2-carboxylic acid under microwave-assisted conditions. The reaction is typically carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave reactors can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions such as temperature, solvent, and substrate concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the furan ring can yield furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the amide group can produce primary or secondary amines.

    Substitution: Substitution reactions can lead to various substituted furan derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-((furan-2-ylmethyl)amino)acetamide
  • 1-cyclopropyl-N-(furan-2-ylmethyl)methanamine

Uniqueness

N-cyclohexyl-N’-(furan-2-ylmethyl)butanediamide is unique due to its specific combination of a cyclohexyl group and a furan ring connected through a butanediamide linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N'-cyclohexyl-N-(furan-2-ylmethyl)butanediamide

InChI

InChI=1S/C15H22N2O3/c18-14(16-11-13-7-4-10-20-13)8-9-15(19)17-12-5-2-1-3-6-12/h4,7,10,12H,1-3,5-6,8-9,11H2,(H,16,18)(H,17,19)

InChI Key

CQWOLWORZXVNQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NCC2=CC=CO2

Origin of Product

United States

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